8-(butan-2-yl)-3-[(2-chloro-6-fluorophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
3-[(6-Chloro-2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated and fluorinated phenyl group, multiple methyl groups, and an imidazolino[1,2-h]purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Chloro-2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated and fluorinated phenyl precursor, followed by the introduction of the imidazolino[1,2-h]purine core through cyclization reactions. Key steps include:
Halogenation: Introduction of chlorine and fluorine atoms to the phenyl ring.
Alkylation: Addition of methyl and methylpropyl groups.
Cyclization: Formation of the imidazolino[1,2-h]purine core through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Chloro-2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
3-[(6-Chloro-2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(6-Chloro-2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
- 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride
Uniqueness
3-[(6-Chloro-2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione stands out due to its unique imidazolino[1,2-h]purine core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-butan-2-yl-2-[(2-chloro-6-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN5O2/c1-6-11(2)27-12(3)13(4)28-17-18(24-20(27)28)25(5)21(30)26(19(17)29)10-14-15(22)8-7-9-16(14)23/h7-9,11H,6,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBUMZODBNYYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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